molecular formula C17H21N3O3 B2380436 Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172501-48-2

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2380436
CAS RN: 1172501-48-2
M. Wt: 315.373
InChI Key: RPTGTLYBZSGDIU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a furan ring, an oxadiazole ring, and a piperidine ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced via a reaction with furfural, a common precursor for furan derivatives . The oxadiazole ring could potentially be formed through a cyclization reaction involving a carbonyl group and a hydrazide .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The oxadiazole and furan rings are heterocycles, meaning they contain atoms other than carbon in the ring, which can also influence the compound’s properties .


Chemical Reactions Analysis

The types of reactions this compound can undergo would depend on its exact structure and the conditions under which it’s reacted. The presence of the oxadiazole and furan rings suggest that it might participate in reactions typical of these heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any charge or polarity .

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is structurally related to furan-2-yl compounds, which have been utilized in various chemical syntheses. For example, the furan-2-yl(phenyl)methanol undergoes a smooth aza-Piancatelli rearrangement in the presence of phosphomolybdic acid, leading to the formation of trans-4,5-disubstituted cyclopentenone derivatives. This process is highly efficient, yielding products with high selectivity in short reaction times (B. Reddy et al., 2012).

Antitumor Activities

In the realm of pharmaceutical research, derivatives structurally related to Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have shown promising antitumor activities. A study on novel quinazoline derivatives, which share a similar furan-2-yl component, reported that certain compounds exhibited better antitumor activities than Lapatinib against various cancer cell lines. The IC50 values of these compounds were significantly low, indicating potent antitumor efficacy (Cai Zhi-qian, 2015).

Antimicrobial Activities

Compounds containing the furan-2-yl group, akin to the structure of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, have been synthesized and tested for their antimicrobial properties. For instance, azole derivatives starting from furan-2-carbohydrazide demonstrated activity against various microorganisms. These findings suggest that such compounds could be potential candidates for developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Biological Evaluation and Docking Studies

A study focusing on novel pyrazoline derivatives, which are structurally related to Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, revealed that these compounds exhibited significant antiinflammatory and antibacterial activities. The microwave-assisted synthesis of these compounds proved to be environmentally friendly, with high yields and short reaction times. The biological and docking studies suggest potential applications in developing new therapeutic agents (P. Ravula et al., 2016).

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, for example, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

cyclopentyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(13-4-1-2-5-13)20-9-7-12(8-10-20)15-18-19-16(23-15)14-6-3-11-22-14/h3,6,11-13H,1-2,4-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGTLYBZSGDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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